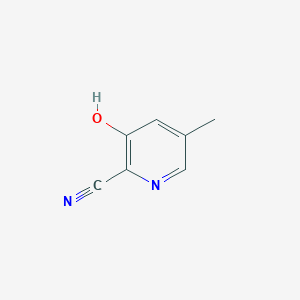![molecular formula C8H8N2S B11771497 6-Methylbenzo[d]isothiazol-3-amine CAS No. 613262-36-5](/img/structure/B11771497.png)
6-Methylbenzo[d]isothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of benzoisothiazole, characterized by a methyl group at the sixth position and an amine group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[d]isothiazol-3-amine typically involves the reaction of substituted anilines with ammonium thiocyanate in the presence of hydrochloric acid. The reaction mixture is refluxed in ethanol to yield substituted 1-phenylthiourea, which is then treated with bromine to form the desired benzoisothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoisothiazol-3-one-1-oxides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amine group.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used as an oxidizing agent in aqueous media.
Substitution: Bromine and other halogenating agents are used for electrophilic substitution.
Major Products Formed
Scientific Research Applications
6-Methylbenzo[d]isothiazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-amine: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
N-Methylbenzo[c]isothiazol-3-amine hydrochloride: A similar compound with a different substitution pattern, affecting its chemical properties.
Uniqueness
6-Methylbenzo[d]isothiazol-3-amine is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or a material with specific properties .
Properties
CAS No. |
613262-36-5 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
JGCLJZXKGBHIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)




![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)

![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)

